6,8-Difluoro-3-iodoquinolin-4(1H)-one is a synthetic compound notable for its unique halogenated quinoline structure. This compound is classified as a quinolinone derivative, which is characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring with a carbonyl group at the 4-position. The presence of fluorine and iodine atoms at specific positions enhances its chemical properties and potential biological activity.
The compound can be synthesized from commercially available precursors through multi-step reactions involving halogenation and cyclization processes. It is often used in research and development within medicinal chemistry due to its structural characteristics.
6,8-Difluoro-3-iodoquinolin-4(1H)-one falls under the category of heterocyclic compounds, specifically quinolines, which are known for their applications in pharmaceuticals and agrochemicals. Its unique substitutions make it an interesting subject for studies focused on drug development.
The synthesis of 6,8-Difluoro-3-iodoquinolin-4(1H)-one typically involves several key steps:
The reaction conditions are optimized to maximize yield and purity. Industrial methods may employ continuous flow reactors and advanced purification techniques to enhance scalability and efficiency .
The molecular formula of 6,8-Difluoro-3-iodoquinolin-4(1H)-one is with a molecular weight of approximately . The compound features a fused bicyclic structure with specific substituents that influence its reactivity.
Key structural data includes:
6,8-Difluoro-3-iodoquinolin-4(1H)-one can participate in various chemical reactions:
Reagents commonly used include:
The mechanism of action for compounds like 6,8-Difluoro-3-iodoquinolin-4(1H)-one often involves interactions with biological targets such as enzymes or receptors. The halogen substitutions may enhance binding affinity or selectivity towards specific biological pathways.
The compound is typically characterized as a pale yellow solid with high melting points indicative of its stability. Specific physical properties include:
Chemical properties include reactivity towards various functional groups due to the presence of halogens. The unique combination of fluorine and iodine affects solubility and reactivity in organic solvents.
Further characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are often employed to confirm the structure and purity of synthesized compounds .
6,8-Difluoro-3-iodoquinolin-4(1H)-one has several scientific applications:
This compound exemplifies the importance of halogenated heterocycles in modern chemistry, particularly in drug discovery and development contexts.
Quinolin-4(1H)-one derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad-spectrum bioactivities. These bicyclic nitrogen-containing heterocycles serve as molecular platforms for rational drug design, enabling precise modulation of electronic properties, steric constraints, and intermolecular interactions through strategic substitution patterns. The core structure combines a planar aromatic system with a tautomerizable lactam moiety, facilitating diverse binding modalities with biological targets. Halogenation, particularly with fluorine and iodine, has emerged as a critical strategy for optimizing the physicochemical and pharmacological profiles of these compounds, leading to enhanced target engagement, metabolic stability, and bioavailability [3] [8].
Halogen substitution at strategic positions on the quinolinone scaffold profoundly influences molecular conformation, crystal packing, and supramolecular assembly—factors critical to solid-state pharmaceutical properties. The incorporation of halogens, particularly at the 3-, 6-, and 8-positions, induces electronic effects that modulate the electron density of the entire π-system. This electron redistribution directly impacts hydrogen-bonding capabilities, dipole moments, and molecular polarity.
Crystallographic studies of dihydroquinoline-4(1H)-ones reveal that halogen positioning determines the number of molecules in the asymmetric unit and influences packing efficiency through C–H⋯O and C–H⋯Halogen interactions. Specifically:
Table 1: Impact of Halogen Position on Quinolin-4(1H)-one Molecular Properties
Substitution Pattern | Crystal Packing Features | Dominant Intermolecular Interactions | Conformational Effects |
---|---|---|---|
3-Halo | Dimer formation via N-H⋯O=C | C–H⋯Halogen, N–H⋯O=C | Minimal ring distortion |
6,8-Dihalo | Chain propagation | C–H⋯O, Halogen⋯π | Ring coplanarity increase |
3,6,8-Trihalo | Complex 3D networks | Halogen⋯Halogen, C–H⋯O, π–π stacking | Significant torsional effects |
The 6,8-difluoro-3-iodo pattern exemplifies strategic halogen placement, where fluorine atoms provide electronic modulation while the iodine atom serves both as a steric bulk element and a synthetic pivot for further derivatization [2] [3] [8].
The synergistic combination of fluorine and iodine in 6,8-difluoro-3-iodoquinolin-4(1H)-one creates a multifunctional molecular architecture with enhanced drug-like properties. Each halogen contributes distinct effects:
Fluorine (6,8-positions):
Iodine (3-position):
The combination yields compounds with balanced properties: molecular weight (307.04 g/mol), hydrogen bond acceptors (3), and rotatable bonds (0) that comply with drug-likeness criteria. The SMILES representation (O=C1C(I)=CNC2=C1C=C(F)C=C2F) encodes this strategic halogen placement, enabling precise computational modeling of electronic effects [2] [5].
Table 2: Physicochemical Profile of 6,8-Difluoro-3-iodoquinolin-4(1H)-one
Property | Value/Descriptor | Methodology | Bioactive Implications |
---|---|---|---|
Molecular Formula | C₉H₄F₂INO | Elemental Analysis | MW < 350: Favorable for oral bioavailability |
Molecular Weight | 307.04 g/mol | Mass Spectrometry | |
Hydrogen Bond Acceptors | 3 | Computational Prediction | Target interaction capability |
Hydrogen Bond Donors | 1 (lactam N-H) | X-ray Crystallography | Dimerization potential |
Topological Polar Surface Area | 49.8 Ų | DFT Calculation (B3LYP/6-31G*) | Cell permeability indicator |
Halogen Bond Donor Capacity | 1 (3-Iodo) | Molecular Electrostatic Potential Mapping | Protein target engagement |
Calculated LogP | 2.18 | XLogP3 | Membrane penetration potential |
Halogenated quinolones have evolved from simple antimicrobial agents to targeted therapeutics through strategic halogen engineering. The historical development reveals three generations of optimization:
First Generation (1950s-1980s): Non-fluorinated quinolones (e.g., nalidixic acid) with limited spectrum and pharmacokinetics. These established the core 4-oxoquinoline pharmacophore but lacked halogen-enhanced properties [8].
Second Generation (1980s-2000s): Fluoroquinolone antibiotics (e.g., ciprofloxacin) incorporating C-6 fluorine demonstrated the profound impact of single halogen substitution. The 6-fluoro group enhanced:
The progression to multihalogen systems reflects deeper understanding of halogen bonding (XB) and orthogonal dipolar interactions. Contemporary research leverages 6,8-difluoro-3-iodo derivatives as:
Commercial availability (CAS 1330750-76-9) enables broad investigation, though tautomeric purity requires verification—recent studies confirm exclusive NH-4-oxo form stabilization in solution and solid state, crucial for consistent biological evaluation [2] [5] [8].
Table 3: Evolution of Key Halogenated Quinolinone Scaffolds
Generation | Representative Compound | Halogen Substitution | Primary Therapeutic Application | Limitations Addressed by 6,8-F₂-3-I Derivatives |
---|---|---|---|---|
First | Nalidixic acid | None | Urinary tract infections | Low bioavailability, narrow spectrum |
Second | Ciprofloxacin | 6-Fluoro | Broad-spectrum antibiotics | CNS side effects, bacterial resistance |
Third | 6,8-Difluoro-3-iodoquinolin-4(1H)-one | 6,8-F₂, 3-I | Kinase inhibition, CNS disorders | Target selectivity, metabolic stability |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9